![molecular formula C16H19N3O4S B5808069 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide, also known as E7820, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. E7820 has been shown to inhibit the growth of various cancer cells in vitro and in vivo, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and angiogenesis. This compound has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key receptor involved in angiogenesis. It also inhibits the activity of several other enzymes and signaling pathways, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR, which are all involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis, which are both mechanisms of cell death. It also inhibits angiogenesis by reducing the formation of new blood vessels, which reduces the supply of nutrients and oxygen to the tumor.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide in lab experiments is its specificity for cancer cells and angiogenesis. It has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for further research. However, one limitation of using this compound is its solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of VEGFR2 and other key enzymes involved in cancer cell growth and angiogenesis. Another area of interest is the combination of this compound with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its therapeutic effects. Additionally, further research is needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance.
Synthesis Methods
The synthesis of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide involves several steps, starting with the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate. This is then reacted with 4-aminomethylbenzenesulfonamide to form the final product, this compound. The synthesis of this compound has been described in detail in several research papers.
Scientific Research Applications
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-sulfamoylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-23-14-7-5-13(6-8-14)19-16(20)18-11-12-3-9-15(10-4-12)24(17,21)22/h3-10H,2,11H2,1H3,(H2,17,21,22)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEVSZYHJMSEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

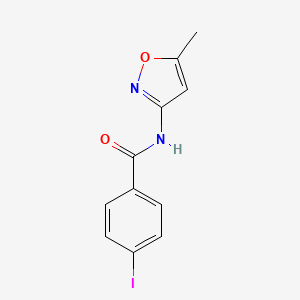
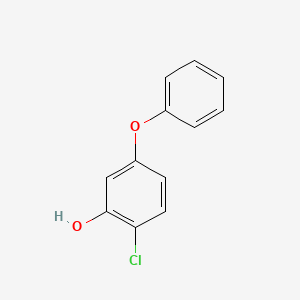
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
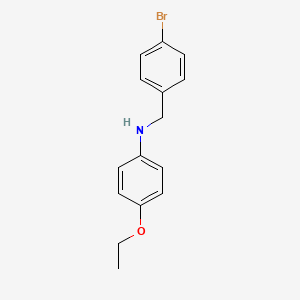


![4-chloro-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5808033.png)
![1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)
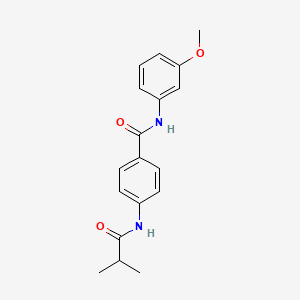
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
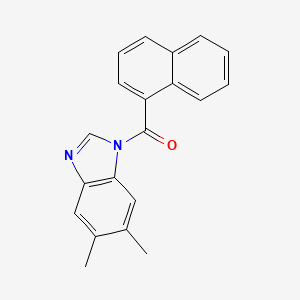
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)